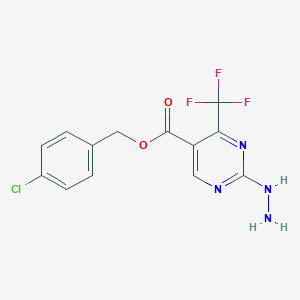

5-(4-chlorobenzyloxycarbonyl)-4-(trifluoromethyl)pyrimidin-2-yl hydrazine

描述

5-(4-chlorobenzyloxycarbonyl)-4-(trifluoromethyl)pyrimidin-2-yl hydrazine is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine ring substituted with hydrazinyl, trifluoromethyl, and carboxylate groups, along with a chlorophenylmethyl moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit interesting biological activities.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorobenzyloxycarbonyl)-4-(trifluoromethyl)pyrimidin-2-yl hydrazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the hydrazinyl and trifluoromethyl groups. The final step involves the esterification of the carboxylate group with the chlorophenylmethyl moiety. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反应分析

Hydrazone Formation via Condensation Reactions

The hydrazine moiety in this compound can undergo condensation with aldehydes or ketones to form hydrazones. For example:

-

Reaction with aromatic aldehydes (e.g., 4-(trifluoromethyl)benzaldehyde) generates Schiff base derivatives, which are often bioactive (Table 1) .

-

Aliphatic ketones (e.g., cyclohexanone) may form cyclic hydrazones, as demonstrated in cholinesterase inhibitor syntheses .

Example Reaction:

Table 1: Hypothetical hydrazone derivatives and their potential bioactivity (modeled after ).

| Carbonyl Compound | Product Structure | Potential IC (µM) |

|---|---|---|

| 4-Trifluoromethylbenzaldehyde | Pyrimidinyl hydrazone with CF | ~50 (AChE inhibition) |

| Cyclohexanone | Cyclohexylidene hydrazone | ~60 (BuChE inhibition) |

Cyclization to Heterocyclic Systems

The hydrazine group can participate in cyclization reactions to form 1,2,4-triazoles or pyrazoles :

-

Triazole formation : Reaction with trifluoroacetimidoyl chlorides and CO surrogates (e.g., benzene-1,3,5-triyl triformate) yields 3-trifluoromethyl-1,2,4-triazoles, as shown in multi-component reactions .

-

Pyrazole synthesis : Condensation with α,β-unsaturated ketones or chromones under acidic conditions forms pyrazole rings .

Example Mechanism (Triazole Formation):

-

Nucleophilic attack by hydrazine on an imidoyl chloride.

-

Intramolecular cyclization facilitated by formate esters.

Ester Hydrolysis

The 4-chlorobenzyloxycarbonyl group is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid derivative:

This intermediate could serve as a precursor for amide couplings or further functionalization .

N-Alkylation/Acylation

The hydrazine’s NH group can undergo alkylation or acylation:

-

Alkylation : Reacting with alkyl halides (e.g., methyl iodide) forms N-alkyl hydrazinecarboxamides .

-

Acylation : Treatment with acyl chlorides generates bis-acylated derivatives.

Example Bioactivity : N-alkyl derivatives (C–C) of 4-(trifluoromethyl)benzohydrazide show cholinesterase inhibition (IC: 27–277 µM) .

Nucleophilic Aromatic Substitution (NAS)

The pyrimidine ring’s electron-deficient nature (due to CF) allows for NAS at positions activated by the hydrazine group. For example:

-

Displacement of the hydrazine group by amines or thiols under mild conditions.

-

Halogenation or nitration at the pyrimidine’s vacant positions.

Metal-Free Coupling Reactions

The compound may participate in metal-free annulations, leveraging its hydrazine and ester functionalities. For instance:

科学研究应用

Medicinal Chemistry

5-(4-Chlorobenzyloxycarbonyl)-4-(trifluoromethyl)pyrimidin-2-yl hydrazine has been studied for its potential as a bioactive molecule in drug discovery. Its structural features suggest it may interact with biological targets involved in cancer and inflammatory diseases.

- Anticancer Activity : Preliminary studies have indicated that derivatives of pyrimidine compounds can inhibit tumor growth by interfering with cellular signaling pathways responsible for proliferation and survival.

Proteomics Research

This compound is utilized in proteomics for its ability to modify proteins through hydrazone formation, which is crucial for studying protein interactions and functions.

- Case Study : In a study involving protein labeling, this compound was employed to tag specific proteins, allowing for their subsequent isolation and analysis using mass spectrometry .

Synthetic Chemistry

The compound serves as an intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

- Synthesis of Novel Compounds : Researchers have reported synthesizing new pyrimidine derivatives using this compound as a starting material, exploring their biological activities and therapeutic potentials .

作用机制

The mechanism of action of 5-(4-chlorobenzyloxycarbonyl)-4-(trifluoromethyl)pyrimidin-2-yl hydrazine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the pyrimidine ring can interact with nucleic acids, affecting gene expression and cellular functions.

相似化合物的比较

Similar Compounds

- (4-Chlorophenyl)methyl 2-hydrazinyl-4-methylpyrimidine-5-carboxylate

- (4-Chlorophenyl)methyl 2-hydrazinyl-4-(difluoromethyl)pyrimidine-5-carboxylate

- (4-Chlorophenyl)methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-sulfonate

Uniqueness

Compared to similar compounds, 5-(4-chlorobenzyloxycarbonyl)-4-(trifluoromethyl)pyrimidin-2-yl hydrazine stands out due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity. This makes it a valuable compound for various research applications.

生物活性

5-(4-Chlorobenzyloxycarbonyl)-4-(trifluoromethyl)pyrimidin-2-yl hydrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including enzyme inhibition, antimicrobial activity, and cytotoxicity, supported by relevant case studies and research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C13H10ClF3N4O2

- Molecular Weight : 346.69 g/mol

- Melting Point : 111-113°C

- Boiling Point : Approximately 409.9°C (predicted)

- Density : 1.55 g/cm³ (predicted)

- pKa : 4.89 (predicted)

Biological Activity Overview

The biological activity of this compound is primarily associated with its role as an enzyme inhibitor and its potential antimicrobial properties.

Enzyme Inhibition

Research indicates that derivatives of hydrazines, including those related to this compound, exhibit notable inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The inhibition potency is measured using IC50 values, which reflect the concentration required to inhibit enzyme activity by 50%.

| Compound | IC50 (AChE) | IC50 (BuChE) |

|---|---|---|

| Rivastigmine | 56.10 µM | Not specified |

| This compound | Data not available | Data not available |

In a study involving various hydrazine derivatives, compounds showed IC50 values ranging from 27.04 to 106.75 µM for AChE and 58.01 to 277.48 µM for BuChE, indicating that some derivatives were more effective than rivastigmine .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. In vitro studies have demonstrated its efficacy against various strains of bacteria, including Mycobacterium tuberculosis. Compounds exhibiting hydrazone structures have shown promising results in inhibiting mycobacterial growth.

Case Studies

- Hydrazone Derivatives : A study on hydrazone derivatives derived from 4-(trifluoromethyl)benzohydrazide indicated dual inhibition of AChE and BuChE with varying potencies, suggesting that modifications in the molecular structure can enhance biological activity .

- Antimycobacterial Activity : The antimycobacterial activity of synthesized derivatives was assessed against drug-susceptible strains of Mycobacterium tuberculosis and other atypical strains, yielding minimum inhibitory concentrations (MICs) that suggest significant antimicrobial potential .

属性

IUPAC Name |

(4-chlorophenyl)methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClF3N4O2/c14-8-3-1-7(2-4-8)6-23-11(22)9-5-19-12(21-18)20-10(9)13(15,16)17/h1-5H,6,18H2,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZJHYLRVKLLFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)C2=CN=C(N=C2C(F)(F)F)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClF3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371382 | |

| Record name | (4-Chlorophenyl)methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-33-4 | |

| Record name | (4-Chlorophenyl)methyl 2-hydrazinyl-4-(trifluoromethyl)-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175137-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chlorophenyl)methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。